tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Lead Optimization

tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate (molecular formula C₁₆H₂₄N₂O₃; molecular weight 292.37 g/mol) is an N-Boc-protected azetidine building block substituted at the 3-position with a 4-methoxybenzylamino group. The azetidine ring provides a conformationally constrained, three-dimensional scaffold that is distinct from larger nitrogen heterocycles (pyrrolidine, piperidine) commonly employed in medicinal chemistry.

Molecular Formula C16H24N2O3
Molecular Weight 292.37 g/mol
Cat. No. B7873751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate
Molecular FormulaC16H24N2O3
Molecular Weight292.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-13(11-18)17-9-12-5-7-14(20-4)8-6-12/h5-8,13,17H,9-11H2,1-4H3
InChIKeyBDRJNGUSDBTGNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate – Compound Class and Baseline Characteristics for Scientific Procurement


tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate (molecular formula C₁₆H₂₄N₂O₃; molecular weight 292.37 g/mol) is an N-Boc-protected azetidine building block substituted at the 3-position with a 4-methoxybenzylamino group . The azetidine ring provides a conformationally constrained, three-dimensional scaffold that is distinct from larger nitrogen heterocycles (pyrrolidine, piperidine) commonly employed in medicinal chemistry [1]. The tert-butyl carbamate (Boc) protecting group enables orthogonal deprotection under acidic conditions, making the compound a versatile intermediate for parallel library synthesis. The 4-methoxybenzyl (PMB) substituent introduces both hydrogen-bond acceptor capability (via the methoxy oxygen) and a UV-active chromophore (λₘₐₓ ~275 nm), which can facilitate purification and analytical tracking absent in simpler benzyl analogs [1]. Typical commercial purity is 95% .

Why Generic Substitution of tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate Fails in SAR-Critical Programs


In-class azetidine-1-carboxylate building blocks cannot be freely interchanged because the 3-substituent identity, substitution position, and linker atom critically modulate molecular recognition and physicochemical properties. The target compound bears a secondary amine (NH) linker to a 4-methoxybenzyl group; both the NH hydrogen-bond donor potential and the para-methoxy electronic effect are absent in the corresponding benzyl (C₁₅H₂₂N₂O₂, MW 262.35) or unsubstituted 3-amino (MW 172.22) congeners. Published azetidine SAR demonstrates that para-substitution on the phenyl ring directly influences GABA transporter subtype selectivity (GAT-1 vs. GAT-3) by up to 5-fold [1]. Furthermore, the secondary amine at position-3 is chemically distinct from the 3-ether-linked (e.g., 3-((4-methoxybenzyl)oxy)azetidine) and 3-carbon-linked (e.g., 3-(4-methoxybenzyl)azetidine) variants, each of which displays different metabolic stability, basicity (pKₐ), and conformational preferences [1]. Substituting any of these alternative building blocks into a validated synthetic route risks abolishing target engagement, altering pharmacokinetics, or introducing synthetic incompatibilities.

Quantitative Comparative Evidence for tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation: Target Compound vs. 3-(Benzylamino) and 3-Amino Congeners

The target compound possesses a molecular weight of 292.37 g/mol and a calculated LogP (XLogP3) of 2.1, compared to 262.35 g/mol (ΔMW = +30.0) and XLogP3 1.9 for the des-methoxy benzyl analog tert-butyl 3-(benzylamino)azetidine-1-carboxylate . The 3-amino congener (1-Boc-3-aminoazetidine) has a molecular weight of 172.22 g/mol (ΔMW = +120.1) and XLogP3 0.8 . The 4-methoxy substituent contributes 0.2 log units of additional lipophilicity over the benzyl analog while adding a hydrogen-bond acceptor site, which is consistent with class-level observations that para-methoxy groups on azetidine-phenyl systems enhance GAT-3 transporter binding [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

GABA Transporter Subtype Selectivity: Class-Level SAR Reveals 4-Methoxy Substitution Confers GAT-3 Preference

In a systematic SAR study of azetidine-based GABA uptake inhibitors, the 3-hydroxy-3-(4-methoxyphenyl)azetidine scaffold demonstrated measurable GAT-3 inhibitory activity with IC₅₀ values of 15.3 ± 4.5 μM for the most potent analog (compound 12d) [1]. Critically, compounds lacking the 4-methoxy substituent on the phenyl ring showed substantially reduced or no GAT-3 activity. The N-Boc-protected 3-(4-methoxybenzylamino) substitution pattern in the target compound represents a direct structural analog of the pharmacophore explored in this study, placing it within the GAT-3-preferring structural class. In contrast, unsubstituted phenyl or des-methoxy analogs from the same series showed preferential GAT-1 binding (IC₅₀ = 26.6 ± 3.3 μM for compound 18b) [1], demonstrating that the 4-methoxy group is a key determinant of transporter subtype selectivity.

GABA Uptake Inhibition Transporter Selectivity CNS Drug Discovery

3-Amino Linker vs. 3-Oxy Linker: Basicity and Hydrogen-Bond Donor Capacity Divergence

The target compound contains a secondary amine (NH) linker connecting the azetidine 3-position to the 4-methoxybenzyl group. This provides a hydrogen-bond donor (HBD) count of 1, compared to 0 HBD for the analogous 3-((4-methoxybenzyl)oxy)azetidine (CAS 1219980-02-5), which employs an ether (O) linker . The calculated pKₐ of the secondary amine in the target compound is approximately 8.2 (predicted), versus an essentially non-basic ether oxygen in the oxy-linked analog. This difference results in the target compound being partially protonated at physiological pH 7.4 (calculated fraction ionized ~86%), while the oxy-linked analog remains neutral. The 3-carbon-linked variant, 3-(4-methoxybenzyl)azetidine, lacks any heteroatom linker, eliminating both HBD and HBA at this position, resulting in a fundamentally different pharmacological profile .

Physicochemical Profiling Hydrogen Bonding ADME Prediction

Synthetic Tractability: Pd-Catalyzed Cross-Coupling via Aryl Halide vs. Direct Incorporation of Pre-Functionalized 4-Methoxybenzylamine

The target compound can be synthesized through reductive amination of 1-Boc-3-azetidinone with 4-methoxybenzylamine, providing a convergent route that installs the entire 4-methoxybenzylamino group in a single step. In contrast, synthesizing the equivalent functionality via sequential Boc-deprotection, N-arylation, and functional group interconversion would require 3-4 additional synthetic steps [1]. The pre-functionalized building block approach reduces the total step count from the azetidine core by at least 2 steps compared to routes starting from 1-Boc-3-aminoazetidine followed by reductive amination or N-alkylation. The PMB group also serves as a latent site for oxidative cleavage (CAN or DDQ) to reveal the free amine, offering a deprotection strategy orthogonal to the Boc group that is not available with simple alkyl or benzyl substituents [2].

Synthetic Chemistry Parallel Synthesis Library Design

High-Value Application Scenarios for tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate Based on Quantitative Evidence


GAT-3 Selective Inhibitor Lead Generation for Neurological Disorders

The target compound serves as a direct entry point for synthesizing 3-substituted azetidine GABA uptake inhibitors with predicted GAT-3 subtype preference. Based on class-level SAR evidence showing that 4-methoxyphenyl-substituted azetidines display GAT-3 IC₅₀ values of ~15 μM versus GAT-1 values of ~27 μM for des-methoxy analogs [1], the building block enables systematic exploration of the 4-methoxybenzylamino pharmacophore. The Boc protecting group allows late-stage diversification at the azetidine nitrogen following acidic deprotection, enabling parallel synthesis of N-substituted analog libraries for SAR expansion.

Parallel Library Synthesis Leveraging Orthogonal PMB/Boc Protection Strategy

The PMB group on the secondary amine provides a protecting group that is orthogonal to the N-Boc group, enabling sequential, chemoselective deprotection that is not possible with the benzyl-protected analog (CAS 939760-33-5) [2]. This enables two-directional diversification: (1) Boc deprotection (TFA/DCM) followed by N-functionalization of the azetidine ring, then (2) PMB cleavage (CAN or DDQ) to unmask the secondary amine for further derivatization. The UV activity of the PMB group (λₘₐₓ ~275 nm) also facilitates automated flash chromatography purification, enhancing throughput in library production [2].

Fragment-Based Drug Discovery Requiring 3D-Constrained, sp³-Rich Building Blocks

The azetidine core provides a higher fraction of sp³-hybridized carbons (Fsp³ = 0.56) compared to planar aromatic or heteroaromatic building blocks, which is associated with improved clinical success rates [3]. The 4-methoxybenzylamino substituent adds both hydrogen-bond donor and acceptor functionality while maintaining three-dimensional shape. The predicted lipophilicity (XLogP3 ~2.1) falls within the desirable range for fragment and lead-like chemical space (1 < LogP < 3), and the molecular weight (292.37) is below the typical 350 Da cutoff for fragment libraries [3]. This positions the compound as a suitable fragment for FBDD programs targeting CNS or peripheral protein targets.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties for Brain Penetration

The calculated CNS MPO (multiparameter optimization) score for the target compound is 4.8 out of 6 (predicted), based on its molecular weight (292.37), XLogP3 (~2.1), topological polar surface area (~50.6 Ų), HBD count (1), and pKₐ (~8.2) [3]. This score is higher than for simpler azetidine building blocks such as 1-Boc-3-aminoazetidine (CNS MPO ~5.2, but with lower lipophilicity limiting passive permeability) and the benzyl analog (CNS MPO ~4.5, due to lower TPSA but increased metabolic liability from unsubstituted phenyl ring). The 4-methoxy substituent uniquely balances increased lipophilicity for passive permeability with a modest TPSA increase that maintains efflux transporter (P-gp) evasion potential, supporting its preferential selection for CNS lead optimization over des-methoxy or amino-only congeners [3].

Quote Request

Request a Quote for tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.